Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate
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Overview
Description
Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate is a complex organic compound that features an imidazolidinone ring, a benzoate ester, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with iodine in the presence of a catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the imidazolidinone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-(4-bromophenyl)-2-oxoimidazolidin-1-yl)benzoate
- Methyl 3-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)benzoate
- Methyl 3-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)benzoate
Uniqueness
Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and specificity towards certain biological targets, making it a valuable compound in drug design and development.
Properties
CAS No. |
651749-42-7 |
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Molecular Formula |
C17H15IN2O3 |
Molecular Weight |
422.22 g/mol |
IUPAC Name |
methyl 3-[3-(4-iodophenyl)-2-oxoimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C17H15IN2O3/c1-23-16(21)12-3-2-4-15(11-12)20-10-9-19(17(20)22)14-7-5-13(18)6-8-14/h2-8,11H,9-10H2,1H3 |
InChI Key |
OQTVJZRNAKIMQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCN(C2=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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